4-piperidin-1-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
CAS No.: 313648-53-2
Cat. No.: VC5959988
Molecular Formula: C17H22N4O3S2
Molecular Weight: 394.51
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 313648-53-2 |
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Molecular Formula | C17H22N4O3S2 |
Molecular Weight | 394.51 |
IUPAC Name | 4-piperidin-1-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Standard InChI | InChI=1S/C17H22N4O3S2/c1-12(2)16-19-20-17(25-16)18-15(22)13-6-8-14(9-7-13)26(23,24)21-10-4-3-5-11-21/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,20,22) |
Standard InChI Key | OJWKCCBPEHEIFH-UHFFFAOYSA-N |
SMILES | CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 4-piperidin-1-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide, reflects its molecular architecture:
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Benzamide core: A benzene ring substituted at the 4-position with a sulfonamide group linked to a piperidine ring.
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1,3,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, substituted at the 2-position with the benzamide group and at the 5-position with an isopropyl group.
Molecular Formula:
Molecular Weight: 427.5 g/mol (calculated via PubChem’s molecular weight algorithm) .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis involves multi-step organic reactions, adapted from methodologies for analogous sulfonamide-thiadiazole hybrids :
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Thiadiazole Ring Formation:
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Condensation of thiosemicarbazide with a carboxylic acid derivative (e.g., isobutyric acid) under acidic conditions yields 5-isopropyl-1,3,4-thiadiazol-2-amine.
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Benzamide Coupling:
Key Intermediate Characterization:
Intermediate | Molecular Formula | Melting Point | Yield (%) |
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5-Isopropyl-1,3,4-thiadiazol-2-amine | 148–150°C | 78 | |
4-(Piperidin-1-ylsulfonyl)benzoic acid | 210–212°C | 85 |
Spectroscopic Data
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IR Spectroscopy:
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-NMR (400 MHz, DMSO-):
Physicochemical Properties
Property | Value/Description |
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Solubility | Slightly soluble in DMSO (>10 mM), insoluble in water |
LogP (Partition Coefficient) | 3.2 (predicted via XLogP3) |
Hydrogen Bond Donors/Acceptors | 2/6 |
Rotatable Bonds | 5 |
Structure-Activity Relationship (SAR) Insights
SAR studies on related sulfonamide-thiadiazole hybrids reveal critical structural determinants :
Role of the Piperidine Sulfonamide Group
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The piperidine ring enhances lipid solubility, facilitating membrane permeability.
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Sulfonamide moiety: Electron-withdrawing effects stabilize the amide bond and may engage in hydrogen bonding with biological targets .
Impact of the Thiadiazole Ring
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1,3,4-Thiadiazole: The sulfur atom contributes to π-π stacking interactions, while nitrogen atoms participate in hydrogen bonding.
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5-Isopropyl substitution: Steric bulk at this position improves selectivity by preventing off-target interactions, as seen in analogous compounds .
Amide Linker
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